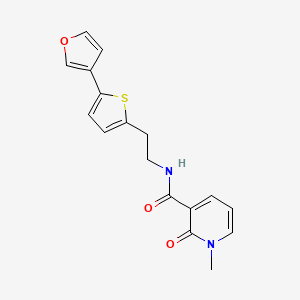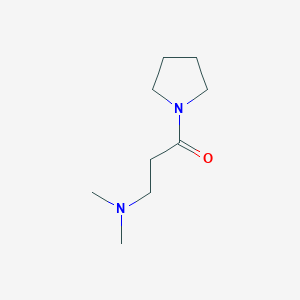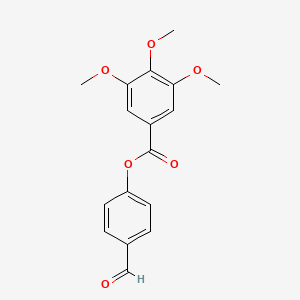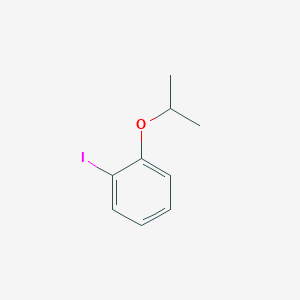![molecular formula C10H11ClF2N2O2 B2781021 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide CAS No. 2411219-44-6](/img/structure/B2781021.png)
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide is a chemical compound that features a chloro group, a difluoromethoxy group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Difluoromethoxy Group: This step involves the difluoromethylation of the pyridine ring, which can be achieved using difluoromethylating agents such as difluoromethyl phenyl sulfone under radical conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of a corresponding oxide.
科学的研究の応用
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its bioactive properties.
Material Science: It can be utilized in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide: This compound has a similar structure but with a phenyl ring instead of a pyridine ring.
2-Chloro-6-(difluoromethoxy)pyridine: This compound lacks the propanamide group but shares the pyridine and difluoromethoxy moieties.
Uniqueness
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
2-chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2O2/c1-5-3-7(15-8(16)6(2)11)4-14-9(5)17-10(12)13/h3-4,6,10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDQPXOOSSHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(F)F)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B2780940.png)
![5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2780941.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2780942.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2780945.png)

![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2780947.png)
![butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2780949.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2780951.png)
![1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one](/img/structure/B2780952.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2780959.png)
![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)

